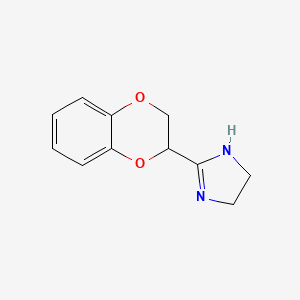

Idazoxan

説明

This compound has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

A benzodioxane-linked imidazole that has alpha-2 adrenoceptor antagonist activity.

See also: Phentolamine (related); Piperoxan (related).

特性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMRFMKYPGXPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045161 | |

| Record name | Idazoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79944-58-4 | |

| Record name | Idazoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idazoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idazoxan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idazoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDAZOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y310PA316B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Idazoxan's Mechanism of Action on α2-Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Idazoxan on α2-adrenoceptors. This compound, an imidazoline (B1206853) derivative, is a potent and selective antagonist of α2-adrenoceptors, exhibiting complex interactions at both presynaptic and postsynaptic sites. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action

This compound functions primarily as a competitive antagonist at α2-adrenoceptors.[1][2][3] Its mechanism can be dissected into two principal effects:

-

Presynaptic Antagonism: By blocking presynaptic α2-autoreceptors on noradrenergic neurons, this compound inhibits the negative feedback loop that normally curtails norepinephrine (B1679862) (NE) release.[1][4] This disinhibition leads to an increase in the synaptic concentration of NE.[5] The enhanced release of NE can subsequently activate other adrenoceptors, such as α1 and β-adrenoceptors, leading to a variety of physiological responses.[1]

-

Postsynaptic Antagonism: this compound also blocks postsynaptic α2-adrenoceptors, thereby preventing the effects of norepinephrine on these receptors.[1][3] The overall physiological outcome of this compound administration is a combination of its pre- and postsynaptic actions, which can vary depending on the specific tissue and physiological context being studied.[1]

Beyond its interaction with α2-adrenoceptors, this compound also exhibits a notable affinity for imidazoline receptors, specifically the I1 and I2 subtypes.[6][7][8][9][10] This interaction contributes to its complex pharmacological profile and can lead to effects independent of α2-adrenoceptor blockade.[7][11]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the quantitative data for this compound and related compounds at α2-adrenoceptor subtypes and imidazoline receptors. This data is crucial for understanding the selectivity and potency of this compound.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds for α2-Adrenoceptor Subtypes

| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Species/Tissue | Reference |

| This compound | ~5-10 | ~5-15 | ~5-15 | Human/Rat Cortex | [12] |

| RX821002 (2-Methoxythis compound) | ~0.30 ± 0.03 | - | - | Rat Cerebral Cortex | [13] |

| Yohimbine | ~1-5 | ~1-5 | ~1-5 | Rat Cortex | [12] |

| Rauwolscine | ~1-5 | ~1-5 | ~1-5 | Rat Cortex | [12] |

Note: Ki values can vary depending on the radioligand and experimental conditions used.

Table 2: Binding Affinity (Ki) of this compound for Imidazoline Receptors

| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | Species/Tissue | Reference |

| This compound | High Affinity | High Affinity | Human Striatum | [6] |

| Cirazoline | - | ~1.3 | Rat Brain | [9] |

| Guanoxan | - | ~1.3 | Rat Brain | [9] |

Note: Direct Ki values for this compound at I1 and I2 receptors are often reported in the context of competition binding assays with specific radioligands for these sites.

Table 3: Functional Potency (IC50/EC50) of this compound

| Assay | Parameter | Value | Cell Line/Tissue | Reference |

| [35S]GTPγS Binding | IC50 (antagonism) | Varies with agonist | Recombinant cells | [14][15] |

| cAMP Accumulation | IC50 (antagonism) | Varies with agonist | CHO cells | [13] |

Signaling Pathways

α2-Adrenoceptor Signaling and this compound's Antagonism

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist like norepinephrine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. This compound, as a competitive antagonist, binds to the α2-adrenoceptor but does not induce the conformational change necessary for G-protein activation, thereby blocking the downstream signaling cascade initiated by agonists.

Caption: α2-Adrenoceptor signaling cascade and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor, or to determine the affinity (Ki) of an unlabeled compound (like this compound) by its ability to compete with a radioligand.

Objective: To determine the binding affinity of this compound for α2-adrenoceptors.

Materials:

-

This compound (unlabeled competitor)

-

Membrane preparation from a tissue or cell line expressing α2-adrenoceptors (e.g., rat cerebral cortex)[13][16]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[16]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[17]

-

Glass fiber filters (e.g., GF/C)[17]

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize tissue in lysis buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in assay buffer. Determine protein concentration.[17][18]

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]RX821002 (typically at or below its Kd value).[17]

-

Add varying concentrations of unlabeled this compound.[17]

-

Add the membrane preparation to initiate the binding reaction.[17]

-

For non-specific binding (NSB), use a high concentration of an unlabeled α2-adrenoceptor ligand (e.g., phentolamine).[12]

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17][18]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.[17][18]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[17]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[18]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist. Antagonists like this compound will inhibit the agonist-stimulated binding of [35S]GTPγS.

Objective: To determine the functional antagonism of this compound at α2-adrenoceptors.

Materials:

-

Membrane preparation expressing α2-adrenoceptors

-

An α2-adrenoceptor agonist (e.g., norepinephrine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, pre-incubate membranes with varying concentrations of this compound.

-

Add a fixed concentration of the α2-adrenoceptor agonist.

-

Add GDP to the assay buffer.

-

-

Initiation: Start the reaction by adding [35S]GTPγS.[19]

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[19]

-

Quantification: Measure the radioactivity bound to the filters using a scintillation counter.

-

Data Analysis: Plot the [35S]GTPγS binding against the concentration of this compound to determine the IC50 for its antagonistic effect.

Caption: Workflow for a [35S]GTPγS binding assay to measure functional antagonism.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the in vivo effects of drugs like this compound.[20][21]

Objective: To measure the effect of this compound on extracellular norepinephrine levels in a specific brain region (e.g., prefrontal cortex).

Materials:

-

Male Sprague-Dawley rats[20]

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula[20]

-

Microinfusion pump[20]

-

Artificial cerebrospinal fluid (aCSF)[20]

-

This compound solution for administration (e.g., intraperitoneal)

-

Fraction collector

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system[20]

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region. Allow for several days of recovery.[16][20]

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.[20]

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[20]

-

Allow for an equilibration period to establish a stable baseline of neurotransmitter levels.[20]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[20]

-

-

Drug Administration: Administer this compound systemically (e.g., i.p.).[20]

-

Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-administration.[20]

-

Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ECD.[20]

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot over time.

References

- 1. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism by this compound at low dose but not high dose, of the natriuretic action of moxonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Imidazoline Receptor Binding Affinity of Idazoxan

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of Idazoxan's binding characteristics at the three primary imidazoline (B1206853) receptor subtypes (I1, I2, and I3). It includes quantitative binding data, comprehensive experimental protocols for affinity determination, and visualizations of the associated cellular signaling pathways.

Introduction: this compound and Imidazoline Receptors

This compound is a potent and selective α2-adrenergic receptor antagonist that also exhibits high affinity for imidazoline receptors (I-receptors).[1] This dual pharmacology has established this compound as a critical pharmacological tool for distinguishing between α2-adrenoceptors and I-receptors. Imidazoline receptors are a class of non-adrenergic receptors that are implicated in a wide range of physiological processes.[2] They are broadly classified into three main subtypes:

-

I1-receptors: Primarily involved in the central regulation of blood pressure.[3]

-

I2-receptors: Implicated in pain modulation, psychiatric conditions, and neuroprotection.[3][4]

-

I3-receptors: Regulate insulin (B600854) secretion from pancreatic β-cells.[3]

This document serves to consolidate the quantitative data regarding this compound's binding affinity, detail the methodologies used to acquire this data, and illustrate the downstream effects of receptor activation.

Quantitative Binding Affinity Data for this compound

The affinity of this compound for imidazoline receptor subtypes is quantified through radioligand binding assays, typically expressed by the inhibition constant (Ki). The data presented below is a summary from various studies. It is important to note that experimental conditions, such as the radioligand used and tissue source, can lead to variations in reported values.

| Receptor Subtype | Radioligand Used | Tissue/Cell Source | Binding Affinity (Ki) | Reference |

| I1-receptor | [3H]clonidine | Human Striatum | ~100-fold lower affinity than for I2 sites | [5] |

| I2-receptor | [3H]this compound | Human Cerebral Cortex | High Affinity Site (KD1): ~1 nM | [6] |

| I2-receptor | [3H]this compound | Human Cerebral Cortex | Low Affinity Site (KD2): ~16.4 nM | [6] |

| I2-receptor | [3H]this compound | Rat Kidney | pKi: 8.66 (Ki ≈ 2.19 nM) | [7] |

| I2-receptor | [3H]this compound | Rabbit Kidney | pKi: 9.37 (Ki ≈ 0.43 nM) | [7] |

| I2-receptor | [3H]this compound | Human Atrial Appendages | High Affinity Site (KD): ~25.5 nM | [8] |

Note: this compound itself is frequently used as the radioligand ([3H]this compound) to label I2-imidazoline sites, reflecting its high affinity for this subtype.[4][9] When used as a competitor, it effectively displaces other radioligands from these sites.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity constants (Ki, IC50) is predominantly achieved through competitive radioligand binding assays.[10] The following protocol provides a generalized, yet detailed, workflow.

Membrane Preparation

-

Homogenization: The target tissue (e.g., brain cortex, kidney) or cultured cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) using a tissue homogenizer.[11]

-

Initial Centrifugation: The homogenate is centrifuged at a low speed (~1,000 x g) to pellet nuclei and large cellular debris.[11]

-

Membrane Pelleting: The resulting supernatant is collected and subjected to high-speed centrifugation (~20,000 x g) to pellet the cell membranes.[11]

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[11] Protein concentration is determined via a standard assay (e.g., BCA assay).

Competitive Binding Assay

-

Assay Setup: The assay is performed in microplates. Each well contains the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]this compound), and varying concentrations of the unlabeled competitor drug (this compound).[11]

-

Defining Controls:

-

Total Binding: Membranes are incubated only with the radioligand.

-

Non-specific Binding (NSB): Membranes are incubated with the radioligand in the presence of a saturating concentration of a non-labeled ligand to block all specific receptor sites.[12]

-

-

Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[11]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.[11] The filters are quickly washed with ice-cold buffer to remove any unbound radioactivity.

Quantification and Data Analysis

-

Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[11]

-

Calculating Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Data Analysis: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

I1-Imidazoline Receptor Signaling Pathway

The I1 receptor is involved in centrally mediating a reduction in sympathetic nervous system activity to lower blood pressure.[3] Its signaling cascade involves the hydrolysis of phosphatidylcholine.[13]

Caption: Simplified I1-imidazoline receptor signaling cascade.

I2-Imidazoline Receptor Signaling Pathway

I2 receptors are primarily located on the outer mitochondrial membrane and function as allosteric modulatory sites on monoamine oxidase (MAO) enzymes.[14]

Caption: I2-imidazoline receptor allosteric modulation of MAO.

I3-Imidazoline Receptor Signaling Pathway

The I3 receptor is located in pancreatic β-cells and plays a role in regulating insulin secretion, potentially through interaction with ATP-sensitive potassium (K-ATP) channels.[3][15]

Caption: Proposed mechanism of I3 receptor-mediated insulin release.

References

- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterogeneity of the specific imidazoline binding of [3H]this compound in the human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

Idazoxan's Dual Action: A Technical Guide to its Effects on Norepinephrine and Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idazoxan, a potent and selective α2-adrenergic receptor antagonist, has been a subject of extensive research for its ability to modulate central neurotransmitter systems. This technical guide provides an in-depth analysis of the pharmacological effects of this compound, with a primary focus on its impact on norepinephrine (B1679862) and dopamine (B1211576) release. By blocking presynaptic α2-adrenoceptors, this compound effectively disinhibits noradrenergic neurons, leading to a significant increase in norepinephrine outflow. This, in turn, influences dopaminergic pathways through intricate anatomical and functional interactions, resulting in regionally specific alterations in dopamine release. This document summarizes key quantitative data, details common experimental methodologies, and visually represents the underlying signaling pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction

This compound, chemically identified as 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a well-characterized α2-adrenoceptor antagonist.[1] Its primary mechanism of action involves the blockade of presynaptic α2-autoreceptors on noradrenergic neurons, which normally serve as a negative feedback mechanism to inhibit norepinephrine release.[2] By antagonizing these receptors, this compound leads to an enhanced release of norepinephrine in various brain regions.[2]

Beyond its interaction with α2-adrenoceptors, this compound also exhibits affinity for imidazoline (B1206853) I2 binding sites.[3][4] While the functional significance of this interaction is still under investigation, it is crucial to consider this dual binding profile when interpreting the overall pharmacological effects of the compound.

The modulation of the noradrenergic system by this compound has significant downstream effects on other neurotransmitter systems, most notably the dopaminergic system. The anatomical and functional interplay between noradrenergic and dopaminergic neurons, particularly in the prefrontal cortex and subcortical structures, results in this compound-induced changes in dopamine release.[5][6] This guide will explore these interactions in detail, providing a thorough understanding of this compound's neurochemical profile.

Quantitative Data on Neurotransmitter Release and Receptor Binding

The effects of this compound on norepinephrine and dopamine release have been quantified in numerous preclinical studies, primarily utilizing in vivo microdialysis. The following tables summarize key findings from this research, providing a comparative overview of this compound's potency and efficacy in different brain regions and experimental conditions.

Table 1: Effects of this compound on Extracellular Norepinephrine and Dopamine Levels

| Brain Region | Animal Model | This compound Dose | Route of Administration | Maximum Increase in Norepinephrine | Maximum Increase in Dopamine | Reference |

| Medial Prefrontal Cortex | Rat | 0.25 mg/kg | i.p. | Not Reported | 241.5% | [7] |

| Medial Prefrontal Cortex | Rat | Not Specified | Local Perfusion | Not Reported | Markedly Enhanced | [6] |

| Striatum | Rat | Not Specified | Systemic | No Effect | No Effect | [6] |

| Nucleus Accumbens | Rat | Not Specified | Systemic | No Effect | No Effect | [6] |

| Lesioned Striatum (6-OHDA) | Rat | 9 mg/kg | i.p. | Not Reported | Reduced L-DOPA-derived DA levels | [8] |

Table 2: Binding Affinities (Ki) of this compound and Related Compounds

| Compound | Receptor/Binding Site | Brain Region | Species | Ki (nM) | Reference |

| [3H]this compound | I2-imidazoline sites (High Affinity) | Human Cortex | Human | - | [3] |

| [3H]this compound | I2-imidazoline sites (Low Affinity) | Human Cortex | Human | >2 orders of magnitude lower than KiH | [3] |

| [3H]this compound | I2-imidazoline sites (High Affinity) | Rat Cortex | Rat | - | [3] |

| [3H]this compound | I2-imidazoline sites (Low Affinity) | Rat Cortex | Rat | >2 orders of magnitude lower than KiH | [3] |

| [3H]RX821002 (2-methoxy this compound) | α2-adrenoceptors | Human Cortex | Human | - | [3] |

| [3H]RX821002 (2-methoxy this compound) | α2-adrenoceptors | Rat Cortex | Rat | - | [3] |

Experimental Protocols

The investigation of this compound's effects on neurotransmitter release heavily relies on the in vivo microdialysis technique. This method allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[5][9]

In Vivo Microdialysis

Objective: To measure extracellular levels of norepinephrine and dopamine in a specific brain region following the administration of this compound.

Materials:

-

Male Sprague-Dawley rats (280-320 g)[5]

-

Stereotaxic apparatus

-

Microdialysis guide cannula and probe (e.g., CMA 12)[5]

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

This compound solution

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.[5]

-

Make a midline incision on the scalp to expose the skull.[5]

-

Drill a burr hole over the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from skull surface).[5]

-

Slowly lower the guide cannula to the desired coordinates and secure it with dental cement and skull screws.[5]

-

Allow the animal to recover for at least 48 hours post-surgery.[5]

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in the experimental chamber for habituation (at least 1-2 hours).[5]

-

Gently insert the microdialysis probe through the guide cannula.[5]

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]

-

Allow the system to equilibrate for 60-90 minutes to establish a stable baseline.[5]

-

Collect at least three baseline dialysate samples (e.g., every 20 minutes).[5]

-

Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).

-

Continue collecting dialysate samples at regular intervals for the duration of the experiment.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for norepinephrine and dopamine concentrations using HPLC with electrochemical detection.

-

Caption: Experimental workflow for in vivo microdialysis.

Signaling Pathways and Mechanisms of Action

This compound's primary effect on norepinephrine release is mediated by its antagonism of presynaptic α2-adrenoceptors. These receptors are G-protein coupled receptors that, when activated by norepinephrine, inhibit further release of the neurotransmitter. By blocking these autoreceptors, this compound removes this inhibitory feedback loop.

The increased synaptic concentration of norepinephrine subsequently influences dopamine release through several mechanisms:

-

Direct Noradrenergic Innervation of Dopaminergic Neurons: Noradrenergic neurons originating from the locus coeruleus project to and innervate dopaminergic neurons in the ventral tegmental area (VTA).[10][11] Norepinephrine released from these terminals can act on α1-adrenoceptors on VTA dopamine neurons, leading to their excitation and subsequent increased dopamine release in projection areas like the prefrontal cortex.

-

Modulation at the Terminal Level: In the prefrontal cortex, noradrenergic and dopaminergic terminals are in close proximity. Increased norepinephrine can act on α1-adrenoceptors located on dopaminergic terminals, facilitating dopamine release.[6] This local interaction appears to be a key mechanism for the preferential increase in cortical dopamine observed with this compound.[6]

-

Involvement of the Locus Coeruleus: this compound can increase the responsiveness of locus coeruleus neurons to excitatory stimuli, further amplifying the release of norepinephrine throughout the brain.[12]

Caption: this compound's mechanism of action at the synapse.

The interaction between the ventral tegmental area (VTA) and the locus coeruleus (LC) is crucial for understanding the broader network effects of this compound. There are reciprocal connections between these two nuclei, with evidence for both dopaminergic and glutamatergic projections from the VTA to the LC.[11][13] Stimulation of the VTA can lead to activation of the LC and subsequent norepinephrine release.[11]

Caption: VTA-LC interactions and regional effects of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the intricacies of the noradrenergic and dopaminergic systems. Its primary action as an α2-adrenoceptor antagonist robustly increases norepinephrine release. The subsequent modulation of the dopaminergic system, particularly the preferential increase in prefrontal cortex dopamine, highlights the critical role of noradrenergic-dopaminergic interactions in regulating cortical function. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other α2-adrenoceptor antagonists in various neurological and psychiatric disorders. The distinct regional effects on dopamine release underscore the importance of understanding the underlying neural circuitry when developing novel therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha(2) adrenoceptor antagonist this compound alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-talk between dopaminergic and noradrenergic systems in the rat ventral tegmental area, locus ceruleus, and dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the locus coeruleus induced by selective stimulation of the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-2 receptor blockade increases responsiveness of locus coeruleus neurons to excitatory stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monosynaptic ventral tegmental area glutamate projections to the locus coeruleus enhance aversive processing - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Idazoxan in Animal Models of Depression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idazoxan, a compound with a multifaceted pharmacological profile, has been investigated for its potential antidepressant effects. Primarily known as a selective α2-adrenergic receptor antagonist, it also exhibits affinity for imidazoline (B1206853) (I2) and serotonin (B10506) 5-HT1A receptors. This technical guide synthesizes the available preclinical data on this compound in established animal models of depression. While comprehensive quantitative data from dedicated antidepressant screening studies are limited, this document consolidates the existing findings on its mechanism of action and its effects in behavioral paradigms. The information presented herein is intended to provide a foundational understanding for researchers and professionals in the field of antidepressant drug development.

Mechanism of Action

This compound's pharmacological activity is complex, involving interaction with multiple receptor systems implicated in the pathophysiology of depression.

-

α2-Adrenergic Receptor Antagonism: this compound's principal mechanism is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) (NE) release, thereby increasing synaptic concentrations of NE in brain regions critical for mood regulation.

-

Imidazoline I2 Receptor Ligand: this compound is also a ligand for I2 imidazoline receptors, which are found in various tissues, including the brain.[1] The functional role of I2 receptors in depression is still under investigation, but they are known to be involved in pain modulation and neuroprotection.[1] Some research suggests a potential role for I2 receptor modulation in the efficacy of certain antidepressants.[1]

-

5-HT1A Receptor Agonism: Evidence also suggests that this compound may act as an agonist at presynaptic 5-HT1A autoreceptors on serotonin neurons.[2] Activation of these autoreceptors would be expected to decrease the synthesis and release of serotonin, an action that contrasts with the effects of many conventional antidepressants.

The following diagram illustrates the proposed signaling pathways affected by this compound.

References

Idazoxan's role in cognitive enhancement research

An In-depth Technical Guide to Idazoxan's Role in Cognitive Enhancement Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a selective α2-adrenergic receptor antagonist and an antagonist for imidazoline (B1206853) I2 receptors that has been the subject of extensive research for its potential cognitive-enhancing effects. By blocking presynaptic α2-adrenoceptors, this compound increases the release of norepinephrine (B1679862) and dopamine (B1211576), particularly within the prefrontal cortex—a region critical for executive functions. This mechanism has positioned it as a candidate for treating cognitive deficits in various neurological and psychiatric conditions, most notably Alzheimer's disease, schizophrenia, and dementia. Preclinical studies have demonstrated its ability to improve memory, reduce Alzheimer's-related pathology in animal models, and modulate neurotransmitter systems essential for cognition. Clinical investigations, while limited, have shown promise in specific patient populations, such as those with dementia of the frontal type. This document provides a comprehensive technical overview of the research, detailing its mechanism of action, key experimental findings, and the methodologies employed.

Mechanism of Action

This compound's primary mechanism for cognitive enhancement is believed to stem from its antagonism of α2-adrenergic receptors.[1] These receptors typically function as presynaptic autoreceptors, meaning they inhibit the release of norepinephrine (NE) from nerve terminals. By blocking these receptors, this compound disinhibits noradrenergic neurons, leading to an increased release of NE. This is particularly relevant in the prefrontal cortex (PFC), a key area for working memory and executive function.[[“]][3]

Furthermore, research indicates that this compound preferentially increases dopamine (DA) output in the medial prefrontal cortex.[4] This effect appears to be mediated locally at the nerve terminal level and is largely independent of dopaminergic neuronal activity.[4] The enhanced output of cortical dopamine may contribute to its potential therapeutic effects in conditions like schizophrenia and depression.[1][4]

Beyond its action on adrenoceptors, this compound also binds to imidazoline (I2) receptors.[5][6][7] The precise role of I2 receptor antagonism in cognition is less understood, but these receptors are implicated in various neurological processes.[6] Notably, the density of I2-imidazoline sites has been found to be significantly increased in the postmortem brains of patients with Alzheimer's disease, suggesting a potential role in the disease's pathophysiology.[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Preclinical Research Findings

A significant body of preclinical evidence supports this compound's potential for cognitive enhancement. Studies in rodent models have consistently demonstrated positive effects on memory, attention, and executive function.

Animal Models of Alzheimer's Disease

In mouse models of Alzheimer's disease, this compound has shown remarkable therapeutic potential.[9] Treatment for eight weeks in mice with existing amyloid-beta plaques led to several positive outcomes:

-

Reduced Pathology: this compound treatment slowed the progression of amyloid-beta load and decreased tau hyper-phosphorylation.[9]

-

Reduced Neuroinflammation: A decrease in the density of inflammatory microglial cells was observed.[9]

-

Reversal of Signaling Dysfunction: The drug reversed the hyperactivation of GSK3-beta, a critical enzyme in the tau pathology cascade.[9]

-

Improved Cognition: this compound-treated mice performed significantly better in cognitive tests than untreated model mice, approaching the performance levels of healthy controls.[1][9]

Studies in Healthy Animal Models

Research in healthy rats has further elucidated this compound's cognitive effects and its impact on neurotransmitter systems.

| Study Focus | Animal Model | Key Findings | Reference |

| Spatial Memory | Wistar Rats | 3 mg/kg this compound improved short-term memory and learning ability in the Y-maze test. | [10][11] |

| Neurotransmitter Release | Freely Moving Rats | Systemic this compound markedly increased dopamine output in the medial prefrontal cortex but not in the striatum or nucleus accumbens. | [4] |

| Locomotor Activity | Wistar Rats | 3 mg/kg this compound significantly increased running distance and endurance capacity in a forced treadmill test. | [6] |

| Neuroprotection | Rats | Post-ischemic administration of this compound significantly reduced neuronal damage in the hippocampus following induced forebrain ischemia. | [12] |

| Nicotine (B1678760) Withdrawal | Rats | This compound attenuated the reward deficits associated with spontaneous nicotine withdrawal, suggesting a role in managing anhedonia. | [13][14] |

Clinical Research and Human Studies

Clinical research on this compound for cognitive enhancement has been more limited but has provided valuable insights, particularly in specific patient populations. The effects appear to be dependent on the cognitive domain being tested and the underlying condition of the subjects.

Dementia of the Frontal Type (DFT)

One of the most cited studies investigated this compound in three patients with DFT. The results were promising but also highlighted a complex cognitive profile.[15]

| Cognitive Domain | Effect of this compound |

| Planning | Dose-dependent improvement |

| Sustained Attention | Dose-dependent improvement |

| Verbal Fluency | Dose-dependent improvement |

| Episodic Memory | Dose-dependent improvement |

| Spatial Working Memory | Deficit in performance |

Studies in Healthy Volunteers and Schizophrenia

Studies in healthy volunteers have yielded mixed results. One investigation found that 40 mg of this compound administered three times daily improved a specific aspect of selective attention but had no effect on mood, logical reasoning, or sustained attention.[16] Another study reported that this compound inhibited session-to-session learning improvements on tasks of planning and attention.[17]

In schizophrenia, this compound has been explored as an adjunctive therapy. A pilot study found that adding this compound (average dose of 120 mg/day) to fluphenazine (B1673473) treatment resulted in a significant decrease in total symptoms on the Brief Psychiatric Rating Scale.[18] This supports the preclinical hypothesis that enhancing cortical dopamine may augment the effects of antipsychotic drugs.[1][4]

| Study Population | N | This compound Dosage | Key Cognitive/Clinical Outcomes | Reference |

| Dementia of Frontal Type | 3 | Two doses (unspecified) | Improved planning, attention, verbal/episodic memory; Impaired spatial working memory. | [15] |

| Healthy Male Volunteers | 12 | 40 mg (3x daily) for 21 days | Improved one aspect of selective attention; no effect on mood or other cognitive tasks. | [16] |

| Healthy Volunteers | 3 groups | Unspecified | Inhibited learning improvement in planning and attention tasks. | [17] |

| Schizophrenia Patients | 6 | ~120 mg/day (adjunctive) | Significant decrease in total psychiatric symptoms. | [18] |

Experimental Protocols and Methodologies

Detailed and rigorous methodologies are crucial for interpreting the findings of this compound research. Below are summaries of key experimental protocols cited in this guide.

Clinical Study: Placebo-Controlled ABBA Design

This protocol was used to evaluate this compound in patients with dementia of the frontal type.[15] The ABBA design is a type of crossover study used to minimize the impact of treatment order.

-

Design: A placebo-controlled, double-blind, ABBA crossover design was employed. Patients received two different doses of this compound (Drug A) and a placebo (Drug B) over four periods, with washout phases in between to prevent carry-over effects.

-

Assessment: A range of computerized tests from the Cambridge Neuropsychological Test Automated Battery (CANTAB) was used to assess attention, memory, and executive function.

-

Outcome Measures: The primary outcomes were changes in performance on specific cognitive tasks, comparing this compound against placebo.

Preclinical: Y-Maze Spontaneous Alternation Test

This protocol is a widely used behavioral assay to assess spatial working memory in rodents.[10][11]

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Acclimatization: Rats are allowed to accommodate in the testing room for approximately one hour before the experiment.

-

Administration: Rats are treated intraperitoneally with either this compound (e.g., 3 mg/kg), a control substance (e.g., distilled water), or another comparator drug.

-

Rest Period: A 15-minute rest period is allowed post-injection.

-

Testing: Each rat is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.

-

-

Outcome Measures:

-

Spontaneous Alternation Percentage (SAP): Calculated as (Number of successful alternations / [Total arm entries - 2]) * 100. A successful alternation is defined as entering a different arm in each of three consecutive entries (e.g., ABC, BCA). A higher SAP indicates better spatial working memory.

-

Total Arm Entries: Used as a measure of general locomotor activity.

-

Preclinical: In Vivo Microdialysis

This technique was used to measure extracellular neurotransmitter levels in the brains of freely moving rats.[4]

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).

-

Microdialysis Probe: A microdialysis probe is inserted through the cannula. The probe has a semi-permeable membrane at its tip.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.

-

Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: this compound is administered systemically (e.g., subcutaneously) or locally through the probe (reverse dialysis) to assess its effect on neurotransmitter efflux.

Conclusion and Future Directions

This compound presents a compelling profile as a potential cognitive enhancer. Its primary mechanism of action—enhancing noradrenergic and dopaminergic neurotransmission in the prefrontal cortex by blocking α2-adrenoceptors—is well-supported by preclinical data.[[“]][4] Research in animal models of Alzheimer's disease is particularly promising, suggesting that this compound may not only improve cognitive symptoms but also modify underlying disease pathology by reducing amyloid load, neuroinflammation, and tau hyper-phosphorylation.[9]

However, the clinical data remains sparse and, in some cases, contradictory. While positive effects have been noted in specific domains for patients with frontal lobe dysfunction, deficits in other areas like spatial working memory have also been reported.[15] Similarly, studies in healthy volunteers have not produced consistent evidence of broad cognitive enhancement.[16][17]

For drug development professionals, several key areas warrant further investigation:

-

Targeted Clinical Trials: Future trials should focus on patient populations with confirmed deficits in noradrenergic function or frontal lobe integrity, such as early-stage Alzheimer's disease, certain subtypes of schizophrenia, or ADHD.

-

Dose-Response Studies: Comprehensive dose-finding studies are needed to identify the optimal therapeutic window that maximizes pro-cognitive effects while minimizing potential impairments.

-

Biomarker Development: Identifying biomarkers (e.g., via neuroimaging or CSF analysis) that predict a positive response to this compound could enable more targeted and effective therapeutic strategies.

-

Role of Imidazoline Receptors: Further research is required to clarify the contribution of I2 receptor antagonism to this compound's overall effects on cognition and neuroprotection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Differential Cognitive Actions of Norepinephrine α2 and α1 Receptor Signaling in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-adrenoceptor [3H]this compound binding sites (I2-imidazoline sites) are increased in postmortem brain from patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research & Innovation | UAB News [uab.edu]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Postischemic administration of this compound, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The alpha2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The alpha(2) antagonist this compound remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects and after effects of the α2-adrenoceptor antagonist this compound on mood, memory and attention in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Idazoxan's Neuroprotective Potential in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. Idazoxan, a selective α2-adrenergic receptor antagonist and an antagonist for the imidazoline (B1206853) I2 receptor, has emerged as a compound of interest for its potential neuroprotective effects in the context of stroke and other ischemic brain injuries. This technical guide provides an in-depth overview of the preclinical evidence for this compound's neuroprotective efficacy, detailing the experimental models, proposed mechanisms of action, and quantitative outcomes.

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of this compound have been evaluated in various animal models of cerebral ischemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in a Rat Model of Transient Forebrain Ischemia

| Parameter | Control (Saline) | This compound-treated | Percentage Reduction | Reference |

| Neuronal Degeneration in Hippocampal CA1 Region | 71% | 31% | 56.3% | [1] |

| Neuronal Damage in Hippocampus | 84% | 26% | 69.0% | [2] |

| Neuronal Damage in Neocortex | 15% | 1% | 93.3% | [2] |

Table 2: Effects of this compound in a Rat Model of Focal Cerebral Ischemia (MCAO)

| Parameter | Outcome | Reference |

| Infarct Size Reduction | 22% reduction compared to control |

Note: While a 22% reduction in infarct size has been reported, specific quantitative data on infarct volume and neurological deficit scores from MCAO models were not available in the reviewed literature.

Table 3: Effects of this compound in a Neonatal Rat Model of Hypoxic-Ischemic Brain Damage

| Parameter | Control (Saline) | This compound (3 mg/kg) | This compound (8 mg/kg) | Reference |

| Infarct Area (TTC Staining) | 20.9 ± 4.0% | 35.6 ± 5.9% | 36.8 ± 5.8% | [3] |

| Infarct Area (MRI) | 23.3 ± 3.7% | 39.8 ± 4.2% | 43.2 ± 10.1% | [3] |

Note: In this specific neonatal model, this compound was observed to worsen brain injury.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Transient Forebrain Ischemia Model in Rats

This model mimics global cerebral ischemia that can occur during cardiac arrest.

-

Animal Model: Male Wistar rats.

-

Ischemia Induction: 10 minutes of forebrain ischemia is induced by a combination of bilateral common carotid artery occlusion and controlled hypotension.

-

Drug Administration: this compound is administered intravenously (i.v.) as a bolus of 0.1 mg/kg immediately after the ischemic period, followed by a continuous infusion. Dosages and durations of infusion have varied between studies (e.g., 10 µg/kg/min for 48 hours or 10 µg/kg/min for 6 hours).[1][2]

-

Assessment of Neuroprotection: Histopathological analysis of neuronal damage in specific brain regions, such as the hippocampus and neocortex, is performed at a set time point after ischemia (e.g., 7 days).[1][2]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used experimental paradigm for focal cerebral ischemia, simulating human stroke.

-

Animal Model: Typically adult male rats (e.g., Sprague-Dawley or Wistar).

-

Ischemia Induction: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, leading to a reproducible infarct in the territory of this artery. The occlusion can be transient (filament is withdrawn after a specific period, e.g., 2 hours) or permanent.

-

Drug Administration: The specific route and timing of this compound administration in MCAO studies require further detailed investigation from primary literature.

-

Assessment of Neuroprotection:

-

Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is commonly used to delineate the infarcted tissue.

-

Neurological Deficit Scoring: A battery of behavioral tests is employed to assess motor and sensory deficits. A common scoring system is the 5-point scale:

-

0: No neurological deficit.

-

1: Failure to extend the contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous walking with a depressed level of consciousness.

-

-

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are thought to be mediated through a multi-faceted mechanism involving its dual antagonism of α2-adrenergic and imidazoline I2 receptors.

Signaling Pathways

The precise downstream signaling cascades are still under investigation, but current evidence suggests the following pathways:

Caption: Proposed mechanism of this compound's neuroprotective action.

-

α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-autoreceptors on noradrenergic neurons, this compound disinhibits the release of norepinephrine (B1679862).[2] Increased synaptic norepinephrine levels may contribute to neuroprotection by activating pro-survival pathways and modulating the activity of other neurotransmitter systems.

-

Imidazoline I2 Receptor Interaction: The role of I2 receptors in neuroprotection is an active area of research. It is hypothesized that this compound's interaction with these receptors may also contribute to the observed increase in noradrenergic activity.

-

Dopaminergic System Modulation: The increased noradrenergic tone can subsequently lead to an enhanced release of dopamine in brain regions like the prefrontal cortex. Dopamine itself has been implicated in neuroprotective processes.

-

NMDA Receptor Modulation: There is some evidence to suggest that imidazoline compounds may directly or indirectly modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in excitotoxicity, a key mechanism of ischemic neuronal death.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in a preclinical cerebral ischemia model.

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The available preclinical data suggest that this compound holds promise as a neuroprotective agent in certain models of cerebral ischemia, particularly in adult models of global and potentially focal ischemia. The primary mechanism appears to be linked to the enhancement of noradrenergic and dopaminergic neurotransmission through its action on α2-adrenergic and imidazoline I2 receptors.

However, the contradictory findings in a neonatal hypoxic-ischemic model highlight the complexity of ischemic injury and the need for further research to understand the differential effects of this compound in various pathological contexts.[3] A critical gap in the current literature is the lack of comprehensive quantitative data, including neurological deficit scores, from adult MCAO models. Future studies should aim to address this gap and further elucidate the downstream signaling pathways involved in this compound-mediated neuroprotection. A deeper understanding of these mechanisms will be essential for the potential translation of these promising preclinical findings into clinical applications for the treatment of stroke.

References

- 1. Postischemic administration of this compound, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidepressant Properties of Idazoxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idazoxan, a selective α2-adrenergic antagonist and an antagonist of I2 imidazoline (B1206853) receptors, has been a subject of significant research for its potential antidepressant properties. This technical guide provides an in-depth overview of the core scientific investigations into this compound's mechanism of action and its effects on depressive behaviors. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols utilized in this research, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel antidepressant therapies.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition, and a significant portion of patients do not achieve remission with currently available treatments. This highlights the urgent need for novel antidepressants with distinct mechanisms of action. This compound has emerged as a compound of interest due to its unique pharmacological profile, primarily targeting the α2-adrenergic and I2 imidazoline receptor systems.

Mechanism of Action

This compound's primary mechanism of action is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) release, leading to an increased concentration of norepinephrine in the synaptic cleft. Additionally, this compound acts as an antagonist at I2 imidazoline receptors, a less characterized target that may also contribute to its antidepressant effects.

α2-Adrenergic Receptor Antagonism

Presynaptic α2-adrenoceptors are G-protein coupled receptors that, upon activation by norepinephrine, inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, ultimately leading to a decrease in norepinephrine release. By blocking these receptors, this compound disinhibits the noradrenergic neuron, resulting in enhanced norepinephrine neurotransmission. This is believed to be a key component of its potential antidepressant effect, as the monoamine hypothesis of depression posits that a deficiency in synaptic norepinephrine is a contributing factor to depressive symptoms.

I2 Imidazoline Receptor Antagonism

This compound also exhibits affinity for I2 imidazoline binding sites.[1] The precise function of these receptors in the context of depression is still under investigation, but they are known to be associated with monoamine oxidase (MAO) and may play a role in regulating monoaminergic neurotransmission.[2] Antagonism at these sites could potentially contribute to the overall antidepressant profile of this compound, possibly by modulating the levels of other neurotransmitters or influencing intracellular signaling cascades relevant to mood regulation.[3]

Preclinical Evidence

A variety of preclinical studies have been conducted to evaluate the antidepressant-like effects of this compound in animal models. These studies have primarily utilized behavioral tests sensitive to antidepressant drugs and neurochemical analyses to assess the drug's impact on brain monoamine levels.

Behavioral Studies

The most common behavioral paradigm used to assess the antidepressant potential of this compound is the forced swim test (FST). In this model, antidepressant compounds typically reduce the duration of immobility, which is interpreted as a measure of behavioral despair.

Neurochemical Studies

In vivo microdialysis has been employed to measure the effects of this compound on extracellular levels of neurotransmitters in key brain regions associated with depression, such as the prefrontal cortex and hippocampus. These studies have consistently demonstrated that this compound increases the release of norepinephrine. Furthermore, some studies have shown that this compound can also enhance dopamine (B1211576) release, particularly in the prefrontal cortex.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| α2-Adrenoceptor | [³H]RX821002 | Human Cortex | ~307 | [6] |

| Imidazoline I₂ | [³H]this compound | Human Cortex | ~10 | [6] |

Table 2: Effects of this compound in Preclinical Behavioral Models

| Animal Model | Species | This compound Dose | Primary Outcome | Result | Reference |

| Forced Swim Test | Rat | 1-10 mg/kg, i.p. | Immobility Time | Inconsistent results; some studies show a decrease, others no significant effect. | [3] |

| Affective Bias Test | Rat | 3 & 10 mg/kg | Positive Affective Bias | Significant induction of positive bias at all tested doses. | [7] |

Table 3: Effects of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)

| Brain Region | Neurotransmitter | Species | This compound Dose | % Increase from Baseline | Reference |

| Medial Prefrontal Cortex | Dopamine | Rat | Systemic Administration | Marked Increase | [5] |

| Cerebral Cortex | Norepinephrine | Rat | Local Application | Potent Increase | [8] |

| Striatum (lesioned) | Dopamine | Rat | 9 mg/kg, i.p. | Reduction of L-DOPA-induced increase | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Rat Forced Swim Test

This protocol is adapted from standard procedures used to assess antidepressant-like activity.[1][10]

Objective: To evaluate the effect of this compound on depressive-like behavior in rats.

Materials:

-

Male Wistar rats (250-300g)

-

Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm

-

This compound hydrochloride dissolved in saline

-

Vehicle (saline)

-

Video recording and analysis software

Procedure:

-

Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-test session. This initial exposure serves to induce a state of behavioral despair in the subsequent test.

-

Drug Administration (Day 2): 24 hours after the pre-test, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to the rats.

-

Test Session (Day 2): 30-60 minutes after drug administration, place the rats back into the swim tanks for a 5-minute test session.

-

Behavioral Scoring: Record the sessions and score the duration of immobility, defined as the time the rat spends floating passively with only minor movements necessary to keep its head above water.

In Vivo Microdialysis for Norepinephrine and Dopamine

This protocol outlines the general procedure for measuring extracellular neurotransmitter levels in the rat brain.[11]

Objective: To quantify the effect of this compound on norepinephrine and dopamine release in the prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats (275-325g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeted to the medial prefrontal cortex.

-

Recovery: Allow the animal to recover from surgery for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (systemically or locally via reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of norepinephrine and dopamine.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for α2-adrenergic and I2 imidazoline receptors.[6][12]

Objective: To determine the Kᵢ of this compound at its target receptors.

Materials:

-

Rat or human brain tissue (e.g., cerebral cortex)

-

Radioligands (e.g., [³H]RX821002 for α2-adrenoceptors, [³H]this compound for I2 sites)

-

Unlabeled this compound

-

Membrane preparation buffer (e.g., Tris-HCl)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Signaling pathways of this compound at α2-adrenergic and I2 imidazoline receptors.

Experimental Workflows

Caption: Experimental workflows for the Forced Swim Test and In Vivo Microdialysis.

Conclusion

This compound presents a compelling profile as a potential antidepressant with a mechanism of action that is distinct from currently available therapies. Its ability to enhance noradrenergic and dopaminergic neurotransmission through α2-adrenergic antagonism, coupled with its activity at I2 imidazoline receptors, provides a strong rationale for its investigation. The preclinical data, while showing some variability, are generally supportive of an antidepressant-like effect. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder. This technical guide provides a foundational resource for scientists and researchers to design and interpret future studies aimed at further characterizing the antidepressant properties of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The α2A-Adrenergic Receptor Plays a Protective Role in Mouse Behavioral Models of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lasa.co.uk [lasa.co.uk]

- 4. Psychopharmacology of imidazoline and alpha 2-adrenergic receptors: implications for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The alpha(2) adrenoceptor antagonist this compound alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

The Role of Idazoxan in Modulating Neurotransmission in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract